4-Nitro-1,2,5-oxadiazol-3-carbonitrilo

Descripción general

Descripción

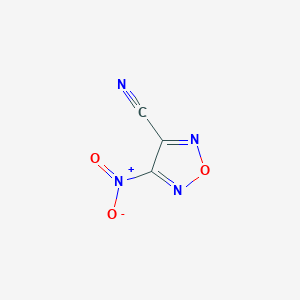

4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Aplicaciones Científicas De Investigación

4-Nitro-1,2,5-oxadiazole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of energetic materials and other industrial chemicals.

Mecanismo De Acción

Target of Action

Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They act on enzymes like thymidylate-synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

Oxadiazoles are known to interact with their targets, leading to inhibition of key enzymes and pathways . This interaction results in the disruption of essential biological processes, thereby exerting their anti-infective effects .

Biochemical Pathways

Oxadiazoles are known to inhibit several pathways, including those involving thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway, and targeting tubulin polymerization .

Pharmacokinetics

One study revealed that a related compound was non-toxic to mice at a concentration of 100 mg/kg , suggesting potential bioavailability.

Result of Action

Based on the known actions of oxadiazoles, it can be inferred that the compound may disrupt essential biological processes, leading to the death or inhibition of infectious agents .

Action Environment

The compound’s thermal stability has been noted, which could potentially influence its action and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1,2,5-oxadiazole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of malononitrile with hydroximidoyl chloride in the presence of a base such as sodium ethoxide in tetrahydrofuran (THF) solvent . The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of 4-Nitro-1,2,5-oxadiazole-3-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitro-1,2,5-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds.

Comparación Con Compuestos Similares

4-Nitro-1,2,5-oxadiazole-3-carbonitrile can be compared with other similar compounds, such as:

1,2,4-Oxadiazole: Known for its anti-infective properties.

1,3,4-Oxadiazole: Used in the development of anticancer agents.

1,2,5-Oxadiazole: Similar to 4-Nitro-1,2,5-oxadiazole-3-carbonitrile but with different substitution patterns and properties.

Actividad Biológica

4-Nitro-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its significant biological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with 4-nitro-1,2,5-oxadiazole-3-carbonitrile, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-nitro-1,2,5-oxadiazole-3-carbonitrile is CHNO. The presence of the nitro group at the 4-position and the carbonitrile group at the 3-position enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 118.08 g/mol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines. A study evaluating a library of 1,2,5-oxadiazole derivatives found that some exhibited notable antiproliferative effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Specifically, certain derivatives demonstrated inhibitory effects on topoisomerase I activity, which is crucial for DNA replication and repair .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HCT-116 | 12.5 | Topoisomerase I inhibition |

| B | HeLa | 15.0 | Topoisomerase I inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of 4-nitro-1,2,5-oxadiazole-3-carbonitrile has been explored through molecular docking studies that indicate its interaction with cyclooxygenase (COX) enzymes. Inhibition of these enzymes can reduce inflammatory responses in biological systems. For example, certain oxadiazole derivatives have shown strong binding affinities for COX-2, suggesting their potential as anti-inflammatory agents .

Table 2: Binding Affinity of Oxadiazole Derivatives to COX Enzymes

| Compound ID | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) |

|---|---|---|

| C | -7.5 | -8.0 |

| D | -7.0 | -8.5 |

Antibacterial Activity

The antibacterial properties of oxadiazoles have been documented extensively. Compounds similar to 4-nitro-1,2,5-oxadiazole-3-carbonitrile have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with key metabolic pathways .

Table 3: Antibacterial Activity Against Common Strains

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E | Staphylococcus aureus | 32 µg/mL |

| F | Escherichia coli | 16 µg/mL |

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that modifications in the oxadiazole scaffold could enhance anticancer activity significantly .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that specific modifications to the oxadiazole structure increased binding affinity to target proteins involved in cancer progression and inflammation .

Propiedades

IUPAC Name |

4-nitro-1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3N4O3/c4-1-2-3(7(8)9)6-10-5-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJPNMYLWXNBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.